molecular formula C11H11NO2 B13214215 Ethyl (4-aminophenyl)propiolate

Ethyl (4-aminophenyl)propiolate

Cat. No.: B13214215
M. Wt: 189.21 g/mol
InChI Key: URTXZUZXDRRAHK-UHFFFAOYSA-N
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Description

Ethyl (4-aminophenyl)propiolate: is an organic compound with the molecular formula C11H11NO2 It is a derivative of ethyl propiolate, where the ethyl ester group is attached to a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4-aminophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 4-aminophenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-aminophenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or other derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce various amines.

Scientific Research Applications

Chemistry: Ethyl (4-aminophenyl)propiolate is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development in chemical laboratories.

Biology: In biological research, the compound can be used to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals or to modify existing drugs to enhance their efficacy or reduce side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl (4-aminophenyl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl propiolate: A simpler ester of propiolic acid, used as a reagent in organic synthesis.

    4-Aminophenol: A precursor in the synthesis of various pharmaceuticals and dyes.

    Ethyl phenylpropiolate: Another derivative of ethyl propiolate, used in different chemical reactions.

Uniqueness: Ethyl (4-aminophenyl)propiolate is unique due to the presence of both the ethyl propiolate and 4-aminophenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)prop-2-ynoate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,12H2,1H3

InChI Key

URTXZUZXDRRAHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)N

Origin of Product

United States

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